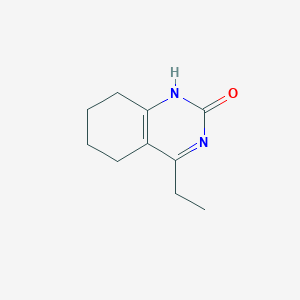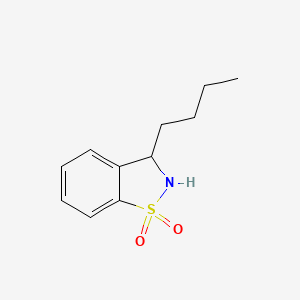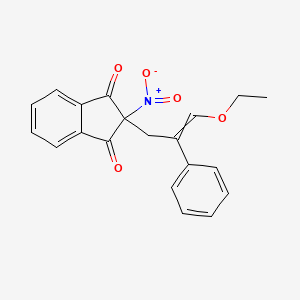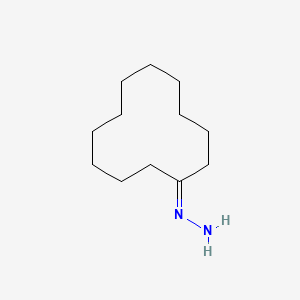
4-(Decylamino)butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decylamino)butan-1-ol;hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a decylamino group attached to a butan-1-ol backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halides or ethers.
Scientific Research Applications
4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group instead of decylamino.
4-Amino-1-butanol: Lacks the decylamino group, making it less hydrophobic.
Butan-1-ol: Simple alcohol without any amino substitution.
Uniqueness
4-(Decylamino)butan-1-ol;hydrochloride is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
87260-33-1 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
4-(decylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H |
InChI Key |
HQFHSUKVVKBNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)


![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)







